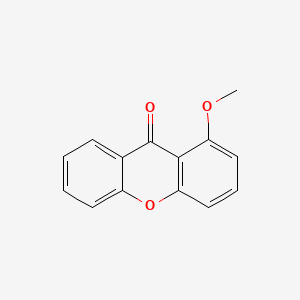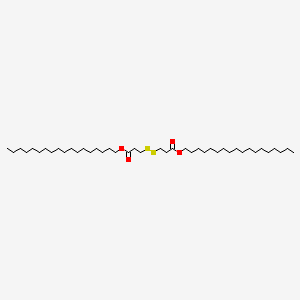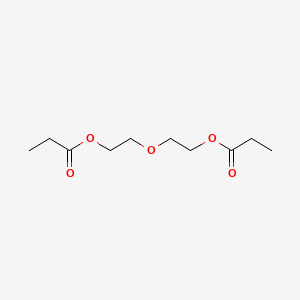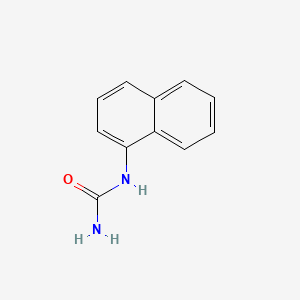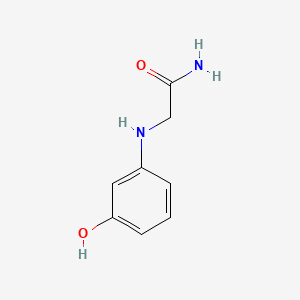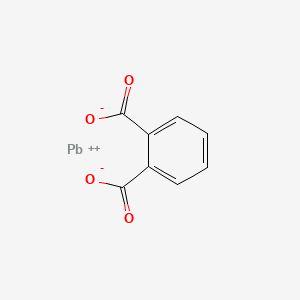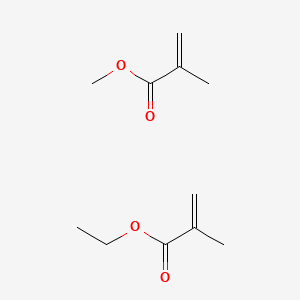
POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) is a copolymer composed of ethyl methacrylate and methyl methacrylate monomers. This compound is a type of synthetic acrylate polymer known for its hydrophobic properties, lower modulus of elasticity, and softer texture compared to other similar polymers .
Méthodes De Préparation
The synthesis of POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) typically involves free radical polymerization. The process begins with the monomers ethyl methacrylate and methyl methacrylate, which are polymerized in the presence of an initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like ethyl acetate . Industrial production methods often utilize bulk, solution, or emulsion polymerization techniques to achieve the desired copolymer properties .
Analyse Des Réactions Chimiques
POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include modified copolymers with altered mechanical and thermal properties .
Applications De Recherche Scientifique
POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various functional materials and as a matrix for composite materials.
Biology: Employed in the fabrication of biomedical devices, such as hearing aids and dental materials.
Medicine: Utilized in drug delivery systems and as a component in tissue engineering scaffolds.
Industry: Applied in coatings, adhesives, and as a protective material for stone relics.
Mécanisme D'action
The mechanism of action of POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) involves its interaction with various molecular targets and pathways. The copolymer’s hydrophobic nature allows it to form stable films and coatings, providing protective barriers. In biomedical applications, the copolymer can interact with biological tissues, promoting adhesion and integration .
Comparaison Avec Des Composés Similaires
POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) is similar to other acrylate polymers such as:
POLY(ETHYL METHACRYLATE): Shares hydrophobic properties but has a lower modulus of elasticity and softer texture.
POLY(METHYL METHACRYLATE): Known for its transparency and higher modulus of elasticity.
POLY(2-(DIMETHYLAMINO)ETHYL METHACRYLATE): Exhibits pH-sensitive properties and is used in gene delivery.
The uniqueness of POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) lies in its balanced properties, making it suitable for a variety of applications where both flexibility and durability are required.
Propriétés
Numéro CAS |
25685-29-4 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H10O2.C5H8O2/c1-4-8-6(7)5(2)3;1-4(2)5(6)7-3/h2,4H2,1,3H3;1H2,2-3H3 |
Clé InChI |
WCMINAGIRMRVHT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)C.CC(=C)C(=O)OC |
SMILES canonique |
CCOC(=O)C(=C)C.CC(=C)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
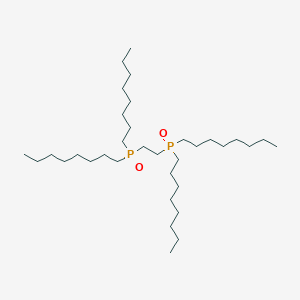
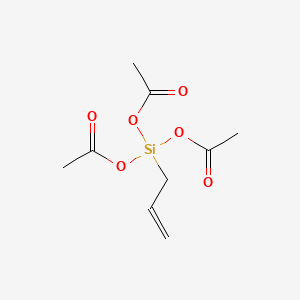
![Benzamide, N-[5,8,13,14-tetrahydro-5,8,14-trioxo-11-(trifluoromethyl)naphth[2,3-c]acridin-6-yl]-](/img/structure/B1617680.png)
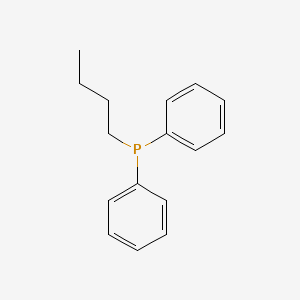
![2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1617684.png)
